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Compound of Interest

Compound Name:
N'-Benzyl-N,N-

dimethylethylenediamine

Cat. No.: B085962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N'-
Benzyl-N,N-dimethylethylenediamine, a compound of interest in various chemical and

pharmaceutical research fields. This document presents available experimental and predicted

data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS), offering a valuable resource for compound identification,

characterization, and quality control.

Chemical Structure and Properties
Chemical Name: N'-Benzyl-N,N-dimethylethylenediamine

CAS Number: 103-55-9[1][2]

Molecular Formula: C₁₁H₁₈N₂[1][3]

Molecular Weight: 178.27 g/mol [2][3]

Structure:
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The following sections present the available spectroscopic data for N'-Benzyl-N,N-
dimethylethylenediamine, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the experimental and predicted ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data for N'-Benzyl-N,N-dimethylethylenediamine

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Data Source

7.20 - 7.35 m 5H Aromatic (C₆H₅)
Predicted

(NMRDB)

3.75 s 2H
Benzyl CH₂ (Ph-

CH₂)

Predicted

(NMRDB)

2.65 t 2H
Methylene (-NH-

CH₂)

Predicted

(NMRDB)

2.40 t 2H
Methylene (-

CH₂-N(CH₃)₂)

Predicted

(NMRDB)

2.20 s 6H
N,N-dimethyl (-

N(CH₃)₂)

Predicted

(NMRDB)

1.80 (broad) s 1H Amine (-NH-)
Predicted

(NMRDB)

Note: Experimental data for ¹H NMR is referenced in online databases such as SpectraBase,

but specific peak lists are not publicly available without a subscription. The data presented here

is based on prediction algorithms from reliable sources.

Table 2: ¹³C NMR Spectroscopic Data for N'-Benzyl-N,N-dimethylethylenediamine
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Chemical Shift (δ) ppm Assignment Data Source

140.5 Aromatic (quaternary C) Predicted (NMRDB)

128.4 Aromatic (CH) Predicted (NMRDB)

128.2 Aromatic (CH) Predicted (NMRDB)

126.9 Aromatic (CH) Predicted (NMRDB)

58.0 Methylene (-CH₂-N(CH₃)₂) Predicted (NMRDB)

54.0 Benzyl CH₂ (Ph-CH₂) Predicted (NMRDB)

49.0 Methylene (-NH-CH₂) Predicted (NMRDB)

45.5 N,N-dimethyl (-N(CH₃)₂) Predicted (NMRDB)

Note: Similar to ¹H NMR, while the existence of experimental ¹³C NMR data is confirmed by

databases like ChemicalBook and SpectraBase, the detailed peak assignments are not freely

accessible.[4][5] The presented data is from computational predictions.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for N'-Benzyl-N,N-dimethylethylenediamine
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Wavenumber
(cm⁻¹)

Intensity Assignment Data Source

3300 - 3500 Medium
N-H stretch

(secondary amine)
Typical Values

3020 - 3080 Medium C-H stretch (aromatic) Typical Values

2850 - 2960 Strong C-H stretch (aliphatic) Typical Values

1500 - 1600 Medium
C=C stretch (aromatic

ring)
Typical Values

1450 - 1495 Medium C-H bend (aliphatic) Typical Values

1000 - 1350 Strong C-N stretch Typical Values

690 - 770 Strong

C-H out-of-plane bend

(monosubstituted

benzene)

Typical Values

Note: A vapor phase IR spectrum is available on SpectraBase.[6] The specific peak values are

not provided here, but the table lists the expected characteristic absorption frequencies for the

functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The data below is from the NIST WebBook, acquired via electron ionization (EI).[1]

Table 4: Mass Spectrometry Data (Electron Ionization) for N'-Benzyl-N,N-
dimethylethylenediamine
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m/z Relative Intensity (%)
Assignment (Proposed
Fragment)

58 100 [CH₂=N(CH₃)₂]⁺

91 75 [C₇H₇]⁺ (Tropylium ion)

120 20 [M - N(CH₃)₂]⁺

178 15 [M]⁺ (Molecular ion)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may vary depending on the instrument and experimental

conditions.

NMR Spectroscopy
Sample Preparation: A small amount of N'-Benzyl-N,N-dimethylethylenediamine is

dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). A common concentration is

5-10 mg of the sample in 0.5-0.7 mL of solvent.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Data Acquisition:

¹H NMR: The instrument is tuned to the proton frequency. A standard pulse sequence is

used to acquire the free induction decay (FID). Key parameters include the number of

scans, relaxation delay, and acquisition time.

¹³C NMR: The instrument is tuned to the carbon-13 frequency. Proton decoupling is

typically applied to simplify the spectrum. A larger number of scans is usually required due

to the low natural abundance of ¹³C.

Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum

is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane,

TMS, at 0 ppm).
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FTIR Spectroscopy
Sample Preparation: As N'-Benzyl-N,N-dimethylethylenediamine is a liquid at room

temperature, it can be analyzed directly. A common method is to place a drop of the neat

liquid between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the

ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is

acquired. The instrument collects an interferogram, which is then Fourier transformed into an

absorbance or transmittance spectrum.

Data Processing: The sample spectrum is ratioed against the background spectrum to

remove contributions from the instrument and atmosphere (e.g., CO₂, H₂O).

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

For a volatile liquid like N'-Benzyl-N,N-dimethylethylenediamine, direct injection or a

heated inlet system can be used. Often, the sample is introduced via a gas chromatograph

(GC-MS) for separation from any impurities.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.
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Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the different spectroscopic techniques in chemical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of N'-Benzyl-N,N-
dimethylethylenediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b085962#spectroscopic-data-of-n-benzyl-n-n-
dimethylethylenediamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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